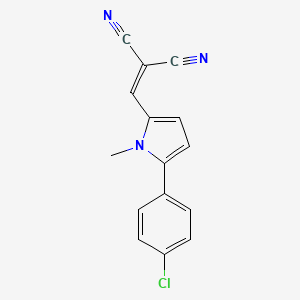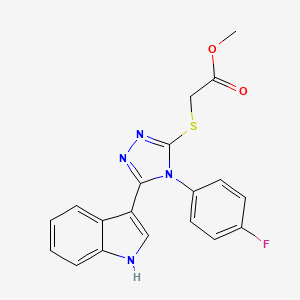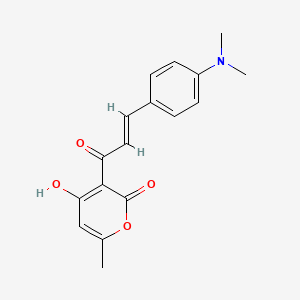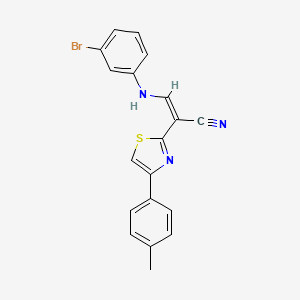
(E)-4-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-methyl-1H-pyrazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a small molecule . It belongs to the class of organic compounds known as chlorobenzenes, which are compounds containing one or more chlorine atoms attached to a benzene moiety .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported . The chemical structures of these compounds were confirmed by 1H NMR, IR, and Mass Spectra analysis .Molecular Structure Analysis
The molecular formula of this compound is C17H12ClNO4S2 . It has an average weight of 393.864 and a monoisotopic mass of 392.989626964 .Chemical Reactions Analysis
The compound exhibits moderate to strong antiproliferative activity in a cell cycle stage-dependent and dose-dependent manner in two different human leukemia cell lines . The importance of the electron-donating groups on the thiazolidinone moiety was confirmed by MTT and Trypan blue assays .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 342.9±38.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 61.9±3.0 kJ/mol and a flash point of 161.2±26.8 °C .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A novel series of pyrazoline derivatives, including (E)-4-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-methyl-1H-pyrazol-5(4H)-one, have been synthesized through both conventional and microwave irradiation methods. These compounds have been characterized and evaluated for their anti-inflammatory and antibacterial activities. Compounds within this series have shown significant in vivo anti-inflammatory activity and potent antibacterial properties. Additionally, in silico toxicity predictions and drug score profiles indicate these compounds as promising candidates for further development. This research highlights the potential of these pyrazoline derivatives as molecular templates for anti-inflammatory drugs (P. Ravula et al., 2016).
Crystal Structure and Chemical Properties
The crystal structure and chemical properties of compounds related to (E)-4-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-methyl-1H-pyrazol-5(4H)-one have been extensively studied. These studies include analysis of conformations, intermolecular interactions, and the impact of these structural aspects on the compound's chemical behavior and potential pharmaceutical applications. Such analyses contribute to a deeper understanding of how these compounds might interact at the molecular level within biological systems (M. Nizammohideen et al., 2009).
Antioxidant Properties
Research into the antioxidant properties of chalcone derivatives related to (E)-4-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-methyl-1H-pyrazol-5(4H)-one has shown promising results. These compounds have been synthesized and evaluated for their in vitro antioxidant activity, with certain derivatives demonstrating potential as effective antioxidants. Molecular docking, ADMET, QSAR, and bioactivity studies have supported these findings, showing good correlation with in vitro results and indicating strong binding affinities to relevant biological targets (G. Prabakaran et al., 2021).
Anticancer and Antiangiogenic Effects
Novel thioxothiazolidin-4-one derivatives, including those related to (E)-4-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-methyl-1H-pyrazol-5(4H)-one, have been synthesized and tested for their anticancer and antiangiogenic effects in mouse models. These studies have demonstrated the ability of these compounds to inhibit tumor growth and tumor-induced angiogenesis, suggesting their potential as candidates for anticancer therapy. The findings indicate that these derivatives could be explored further for their efficacy in cancer treatment and their mechanism of action in inhibiting tumor angiogenesis and cell proliferation (S. Chandrappa et al., 2010).
Propriétés
IUPAC Name |
(4E)-4-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-3-methyl-1H-pyrazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c1-9-13(15(19)18-17-9)8-12-6-7-14(20-12)10-2-4-11(16)5-3-10/h2-8H,1H3,(H,18,19)/b13-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXFYNVJVPCOOV-MDWZMJQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C1=CC2=CC=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NNC(=O)/C1=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-methyl-3-(nitromethyl)-2-(2-oxo-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethyl)cyclopentan-1-one](/img/structure/B2391504.png)
![(E)-N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2391505.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![1-[(4-Bromo-1-methyl-1h-pyrazol-3-yl)methyl]-2,5-dihydro-1h-pyrrole-2,5-dione](/img/structure/B2391509.png)

![6-(4-methoxyphenethyl)-1-methyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2391511.png)
![2-(3-methylphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2391512.png)

![1-(2-hydroxyethyl)-6-((3-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2391516.png)